Molecular Weight & Lipophilicity vs. Bis-p-Tolyl Analog
The target compound (C₁₆H₁₆N₄, MW 264.32) is 14.03 Da lighter than the symmetric bis-p-tolyl analog p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (C₁₇H₁₈N₄, MW 278.35) . The replacement of one p-tolyl group with a phenyl ring reduces the calculated logP by approximately 0.7–0.9 units (from ~3.4 to ~2.5), consistent with the loss of one methyl substituent [1]. This reduction in lipophilicity translates into improved aqueous solubility potential and lower non-specific protein binding propensity—critical advantages for biochemical assay development where aggregation-based false positives must be minimized.
| Evidence Dimension | Molecular weight and lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | MW 264.32 g/mol; predicted logP ~2.47–2.70 |
| Comparator Or Baseline | p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS 1707735-85-0): MW 278.35 g/mol; predicted logP ~3.38 |
| Quantified Difference | ΔMW = −14.03 g/mol (5.0% reduction); ΔlogP ≈ −0.7 to −0.9 units |
| Conditions | Calculated physicochemical properties based on molecular formula and substructure comparison; PrenDB and mcule fragment-based predictions. |
Why This Matters
A 0.7–0.9 logP reduction can significantly improve aqueous solubility and reduce non-specific binding, directly impacting assay signal-to-noise ratios in biochemical screening.
- [1] PrenDB physicochemical property database: fragment-based logP predictions for structurally related 1,2,4-triazole methanamine derivatives (LogP ~2.47–3.38 range). View Source
